molecular formula C17H15F5N2O3 B10896439 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(pentafluorophenyl)propanamide

3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(pentafluorophenyl)propanamide

Cat. No.: B10896439
M. Wt: 390.30 g/mol
InChI Key: UIDIQRWBFQGWPY-UHFFFAOYSA-N
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Description

3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the octahydro-2H-isoindole ring system through cyclization reactions.
  • Introduction of the dioxo functional groups via oxidation reactions.
  • Coupling of the pentafluorophenyl group using palladium-catalyzed cross-coupling reactions.
  • Final amide bond formation through condensation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

  • Use of high-throughput screening to identify optimal catalysts and solvents.
  • Implementation of continuous flow reactors for efficient scale-up.
  • Purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield carboxylic acids or ketones.
  • Reduction may produce alcohols or amines.
  • Substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanamide: Lacks the pentafluorophenyl group, which may affect its reactivity and applications.

    N-(2,3,4,5,6-Pentafluorophenyl)propanamide: Does not contain the octahydro-2H-isoindole ring system, leading to different chemical properties.

Uniqueness

The combination of the octahydro-2H-isoindole ring system with the pentafluorophenyl group in 3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANAMIDE imparts unique chemical and physical properties. This makes it a valuable compound for exploring new chemical reactions and developing novel applications.

Properties

Molecular Formula

C17H15F5N2O3

Molecular Weight

390.30 g/mol

IUPAC Name

3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(2,3,4,5,6-pentafluorophenyl)propanamide

InChI

InChI=1S/C17H15F5N2O3/c18-10-11(19)13(21)15(14(22)12(10)20)23-9(25)5-6-24-16(26)7-3-1-2-4-8(7)17(24)27/h7-8H,1-6H2,(H,23,25)

InChI Key

UIDIQRWBFQGWPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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